6-Bromo-8-methylchroman-4-one
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Overview
Description
6-Bromo-8-methylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the chroman-4-one skeleton. Chroman-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methylchroman-4-one typically involves the bromination of 8-methylchroman-4-one. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
6-Bromo-8-methylchroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Bromo-8-methylchroman-4-ol: A reduced form of 6-Bromo-8-methylchroman-4-one.
8-Methylchroman-4-one: Lacks the bromine atom at the 6th position.
6-Chloro-8-methylchroman-4-one: Contains a chlorine atom instead of bromine at the 6th position.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a methyl group on the chroman-4-one skeleton. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
6-Bromo-8-methylchroman-4-one is a synthetic compound belonging to the chroman-4-one family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of SIRT2, an enzyme involved in aging and metabolic regulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.
- Molecular Formula: C_11H_11BrO
- Molecular Weight: Approximately 241.08 g/mol
The presence of a bromine atom at the 6-position and a methyl group at the 8-position distinguishes this compound from other chroman derivatives, making it a versatile building block in drug development.
Research indicates that this compound exhibits multiple biological activities:
- SIRT2 Inhibition : The compound has been evaluated for its ability to inhibit SIRT2, which plays a crucial role in cellular metabolism and aging. Studies have shown that inhibition of SIRT2 can lead to potential therapeutic effects in age-related diseases and cancer .
- Antioxidant Activity : Derivatives of chroman-4-one, including this compound, have demonstrated significant radical scavenging activity, which can protect cells from oxidative stress.
- Anti-inflammatory Properties : The compound has also been assessed for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Activity | Compound | Cell Line/Model | IC₅₀ Value |
---|---|---|---|
SIRT2 Inhibition | This compound | In vitro assays | Not specified |
Antioxidant Activity | Various chroman-4-one derivatives | DPPH assay (radical scavenging) | Significant |
Anti-inflammatory | This compound | COX inhibition assays | Not specified |
Case Studies
- Inhibition Studies : A study focused on evaluating various substituted chromanones as SIRT2 inhibitors reported that this compound showed promising activity against this enzyme. The research utilized biochemical assays to quantify the compound's effectiveness in modulating enzyme activity .
- Anticancer Activity : Another investigation assessed several chromanone derivatives against multiple cancer cell lines. While specific IC₅₀ values for this compound were not detailed, related compounds exhibited significant anticancer properties, indicating potential for further exploration of this compound's efficacy .
- Radical Scavenging : Research on chromanone derivatives highlighted their capacity to act as effective radical scavengers in various biological assays. This antioxidant property is critical for developing therapeutics aimed at oxidative stress-related conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Bromo-6-methylchroman-4-one | Bromine at the 7-position | Different biological activities compared to 6-bromo variant |
8-Methylchroman-4-one | Methyl group at the 8-position | Lacks bromination; serves as a precursor for modifications |
6-Chloro-8-methylchroman-4-one | Chlorine instead of bromine | Provides insights into halogen effects on biological activity |
These comparisons highlight how variations in substituents can influence the pharmacological properties and potential applications of chromanone derivatives.
Properties
IUPAC Name |
6-bromo-8-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVCVOHHNOBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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